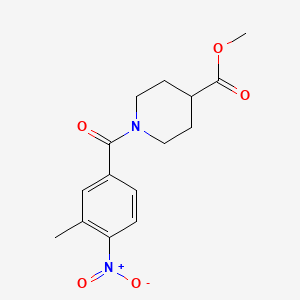
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as MNPS, is a chemical compound that has been studied extensively in scientific research. It is a sulfonamide derivative that has shown potential in various applications, including as a drug target for cancer treatment. In
Wirkmechanismus
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX is involved in regulating the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting CAIX, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide disrupts the pH balance of cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells. However, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is its potential as a drug target for cancer treatment. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other cancer treatments. 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide could also be studied for its anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide could be modified to improve its potency and selectivity for CAIX, which could lead to the development of more effective cancer treatments.
Synthesemethoden
The synthesis of 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction yields 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide as a yellow solid with a melting point of 180-182°C. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has been studied for its potential as a drug target for cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-8-13(6-7-14(10)21-2)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYKGPFSFKIPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)



